Pentyl sulfone

Description

Historical Context of Sulfone Chemistry

The study of organosulfur compounds has a rich history, with the synthesis of sulfones dating back to the 19th century. wikipedia.org However, the therapeutic potential of molecules containing the sulfonyl group came to prominence in the 1930s with the discovery of sulfonamide antibiotics. ontosight.ai This breakthrough paved the way for extensive research into sulfur-containing compounds, including sulfones. ontosight.ai Early work focused on fundamental synthesis and reactivity, with methods like the oxidation of sulfides being one of the first and still most common approaches. wikipedia.org The Russian scientist Alexander Zaytsev first synthesized dimethyl sulfoxide (B87167) (a related sulfoxide) in 1866, and the subsequent oxidation chemistry led to the corresponding sulfones. chemicalbook.com Over the decades, the role of sulfones has expanded dramatically, evolving from simple chemical curiosities to indispensable tools in synthetic chemistry and functional materials. wikipedia.org

Classification and Structural Features of Alkyl Sulfones

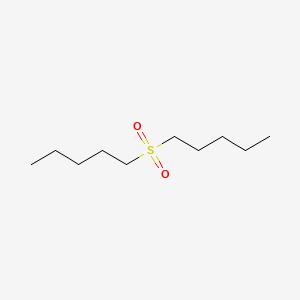

Sulfones are defined by the general structural formula R-S(O)₂-R', where the central sulfur atom is hexavalent. chemicalbook.comfishersci.com They can be broadly classified based on the nature of the R and R' groups. When R and R' are both alkyl groups, the compound is an alkyl sulfone. These can be further categorized:

Symmetrical Sulfones: The two alkyl groups attached to the sulfonyl moiety are identical. Pentyl sulfone, also known as dithis compound or 1,1'-sulphonylbispentane, is a prime example of a symmetrical acyclic alkyl sulfone.

Unsymmetrical Sulfones: The two alkyl groups are different (e.g., methyl phenyl sulfone).

Cyclic Sulfones: The sulfone group is part of a ring structure, such as in sulfolane (B150427), a widely used industrial solvent. fishersci.com

The sulfonyl group imparts significant polarity to the molecule, which influences its physical properties, such as a relatively high boiling point compared to its corresponding sulfide (B99878). The geometry around the sulfur atom is tetrahedral, and the strong electron-withdrawing nature of the sulfonyl group is a key determinant of its chemical reactivity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-(Pentylsulfonyl)pentane | |

| Synonyms | Dithis compound, 1,1'-Sulphonylbispentane | |

| CAS Number | 4253-99-0 | |

| Molecular Formula | C₁₀H₂₂O₂S | |

| Molecular Weight | 206.34 g/mol | |

| Physical State | Colorless liquid or solid |

Significance of Alkyl Sulfone Motifs in Synthetic Organic Chemistry

Alkyl sulfones are highly valued in synthetic organic chemistry due to their versatility. wikipedia.org The sulfonyl group can act as a "chemical chameleon," modulating the reactivity of adjacent parts of the molecule. wikipedia.org Its strong electron-withdrawing capacity makes neighboring protons acidic, allowing for the formation of α-sulfonyl carbanions, which are powerful nucleophiles for creating new carbon-carbon bonds. wikipedia.org

Furthermore, the sulfonyl group is an excellent leaving group in certain reactions, facilitating the removal of the sulfone moiety after it has served its synthetic purpose. wikipedia.org This dual functionality makes sulfones indispensable intermediates. chemicalbook.com Classic named reactions involving sulfones, such as the Ramberg–Bäcklund reaction and the Julia olefination, highlight their importance in constructing complex molecular architectures like alkenes and cyclic compounds. wikipedia.org The stability and reliability of the sulfone group also make it a dependable functional handle in multi-step syntheses.

Overview of Research Trajectories in Simple Alkyl Sulfone Systems

Contemporary research continues to find new and innovative ways to synthesize and utilize alkyl sulfones. A significant area of focus is the development of more efficient and environmentally friendly synthetic methods. Modern approaches often seek to move beyond the traditional oxidation of sulfides, which can require harsh oxidants.

Current research trajectories include:

Metal-Catalyzed Cross-Coupling Reactions: These methods allow for the precise and controlled formation of C-S bonds to build the sulfone core. wikipedia.org

C-H Functionalization: Direct sulfonylation of C-H bonds is an atom-economical strategy that is gaining traction for creating sulfones from simple hydrocarbon precursors. wikipedia.org

Use of SO₂ Surrogates: To avoid the challenges of handling gaseous and toxic sulfur dioxide, stable and easy-to-handle solid surrogates like DABCO·(SO₂)₂ are increasingly used in three-component reactions to construct diverse sulfone structures.

Applications in Materials Science: The high oxidative stability of the sulfone group has led to research into their use as high-voltage electrolyte solvents for advanced lithium-metal batteries.

Photocatalysis and Electrocatalysis: Visible-light photocatalysis and electrochemical methods are emerging as mild and powerful tools for synthesizing sulfones, including β-keto sulfones and chiral sulfones, under ambient conditions.

These modern strategies are expanding the toolkit available to chemists, enabling the synthesis of a wide range of functionalized alkyl sulfones for applications in medicine, agrochemicals, and materials science.

Structure

3D Structure

Properties

CAS No. |

4253-99-0 |

|---|---|

Molecular Formula |

C10H22O2S |

Molecular Weight |

206.35 g/mol |

IUPAC Name |

1-pentylsulfonylpentane |

InChI |

InChI=1S/C10H22O2S/c1-3-5-7-9-13(11,12)10-8-6-4-2/h3-10H2,1-2H3 |

InChI Key |

NLUGCAKOZAODBF-UHFFFAOYSA-N |

SMILES |

CCCCCS(=O)(=O)CCCCC |

Canonical SMILES |

CCCCCS(=O)(=O)CCCCC |

Other CAS No. |

4253-99-0 |

Origin of Product |

United States |

Synthetic Methodologies for Pentyl Sulfone and Analogous Alkyl Sulfones

Oxidative Pathways for Alkyl Sulfone Synthesis

The oxidation of sulfur-containing compounds is a cornerstone in the synthesis of sulfones. This approach typically involves the oxidation of either alkyl sulfides or alkyl sulfoxides to the desired sulfone.

Oxidation of Alkyl Sulfides to Pentyl Sulfone Precursors

The direct oxidation of alkyl sulfides represents the most straightforward route to alkyl sulfones. This transformation requires potent oxidizing agents capable of introducing two oxygen atoms to the sulfur center. A variety of reagents and catalytic systems have been developed to achieve this efficiently.

Hydrogen peroxide (H₂O₂) is a commonly employed oxidant due to its environmental compatibility, with water being the primary byproduct. rsc.orgrsc.org The reaction can be catalyzed by various metal complexes to enhance its efficiency and selectivity. For instance, niobium carbide has been shown to be an effective catalyst for the oxidation of sulfides to sulfones using 30% hydrogen peroxide. organic-chemistry.orgorganic-chemistry.org In a similar vein, a recyclable silica-based tungstate (B81510) interphase catalyst has been utilized for the selective oxidation of both aromatic and aliphatic sulfides to their corresponding sulfones in good to excellent yields at room temperature. organic-chemistry.orgorganic-chemistry.org

Other notable oxidizing systems include the use of Selectfluor, which facilitates the oxidation of sulfides to sulfones at ambient temperature. organic-chemistry.org Additionally, permanganate (B83412) supported on active manganese dioxide has been effectively used for the oxidation of sulfides under heterogeneous or solvent-free conditions. organic-chemistry.org A practical method for the oxidation of various sulfides, including alkyl sulfides, to sulfones involves the in situ generation of chlorine dioxide from sodium chlorite (B76162) (NaClO₂) and hydrochloric acid (HCl) in organic solvents, offering high yields and selectivity. mdpi.com

| Oxidant/Catalyst | Substrate Scope | Conditions | Yield | Reference |

| H₂O₂ / Niobium Carbide | Aliphatic and Aromatic Sulfides | - | Efficiently affords sulfones | organic-chemistry.orgorganic-chemistry.org |

| H₂O₂ / Silica-based Tungstate | Aliphatic and Aromatic Sulfides | Room Temperature | Good to Excellent | organic-chemistry.orgorganic-chemistry.org |

| Selectfluor | Sulfides and Thiols | Ambient Temperature | - | organic-chemistry.org |

| Permanganate / MnO₂ | Arenes, Alcohols, and Sulfides | Heterogeneous or Solvent-free | - | organic-chemistry.org |

| NaClO₂ / HCl | Aryl, Benzyl (B1604629), and Alkyl Sulfides | Room Temperature, Organic Solvents | Up to 96% | mdpi.com |

Controlled Oxidation of Alkyl Sulfoxides

An alternative oxidative strategy involves the stepwise oxidation of sulfides, first to sulfoxides and then to sulfones. This controlled approach can be advantageous when selectivity is a concern. The oxidation of an alkyl sulfoxide (B87167), such as pentyl sulfoxide, to this compound requires an additional oxidation step.

Many of the same reagents used for the direct oxidation of sulfides can also be employed for the oxidation of sulfoxides. The key to achieving the desired sulfone is often the stoichiometry of the oxidant and the reaction conditions. For example, by controlling the amount of hydrogen peroxide in the presence of a LiNbMoO₆ catalyst, one can selectively produce either the sulfoxide or the sulfone. organic-chemistry.orgorganic-chemistry.org Similarly, the chemoselectivity of sulfide (B99878) oxidation using O₂/air as the terminal oxidant can be controlled by the reaction temperature to yield either sulfoxides or sulfones. organic-chemistry.orgacs.org

A study on the oxidation of thioanisole (B89551) demonstrated a two-step process where hydrogen peroxide plays a major role in the initial oxidation to sulfoxide, while peracetic acid, formed in situ from H₂O₂ and acetic acid with Amberlyst 15, is crucial for the subsequent oxidation to the sulfone. akjournals.com

| Oxidant/Catalyst | Control Parameter | Outcome | Reference |

| H₂O₂ / LiNbMoO₆ | Stoichiometry of H₂O₂ | Selective formation of sulfoxide or sulfone | organic-chemistry.orgorganic-chemistry.org |

| O₂/Air | Reaction Temperature | Selective formation of sulfoxide or sulfone | organic-chemistry.orgacs.org |

| H₂O₂ / Acetic Acid / Amberlyst 15 | Presence of Acetic Acid and Catalyst | Stepwise oxidation to sulfone | akjournals.com |

Development of Green Oxidation Protocols for Alkyl Sulfones

In recent years, there has been a significant push towards developing more environmentally friendly, or "green," synthetic methods. For sulfone synthesis, this has translated into the use of less toxic reagents and solvents, as well as the development of recyclable catalysts.

Hydrogen peroxide is considered a green oxidant, and its use in conjunction with water as a solvent represents a highly eco-friendly approach. ias.ac.in A study demonstrated the efficient oxidation of albendazole, a benzimidazole (B57391) sulfide, to its corresponding sulfone using H₂O₂ in water at room temperature, highlighting a clean and safe protocol. ias.ac.in

Another green approach involves the use of heterogeneous and recyclable nanocatalysts. Carboxylated Multi-Walled Carbon Nanotubes (MWCNTs-COOH) have been shown to be effective catalysts for the oxidation of both alkyl and aryl sulfides to sulfones with 30% H₂O₂ under organic solvent-free conditions at room temperature. rsc.org This catalyst can be recycled multiple times without a significant loss in activity. rsc.org Furthermore, a highly atom-efficient method for the oxidation of a diverse set of sulfides to sulfones has been reported using 30% aqueous H₂O₂ at 75 °C without any catalyst or organic solvent. rsc.org

| Protocol | Oxidant | Catalyst | Solvent | Key Features | Reference |

| Aqueous Oxidation | H₂O₂ | None | Water | Environmentally clean, safe, room temperature | ias.ac.in |

| Nanocatalysis | H₂O₂ (30%) | MWCNTs-COOH | Solvent-free | Heterogeneous, recyclable catalyst | rsc.org |

| Catalyst- and Solvent-free | H₂O₂ (30%) | None | None | High atom economy, applicable to various sulfides | rsc.org |

Carbon-Sulfur Bond Formation Strategies

Beyond oxidation, the construction of the carbon-sulfur backbone of alkyl sulfones can be achieved through various bond-forming reactions. These methods often involve the reaction of a sulfur-containing nucleophile with a carbon electrophile.

Nucleophilic Displacement Reactions for Alkyl Sulfinate Formation

A common strategy for synthesizing unsymmetrical sulfones involves the alkylation of sulfinate salts. Sulfinates are potent nucleophiles that readily react with alkyl halides and other electrophiles. thieme-connect.com The required alkyl sulfinate can be generated in several ways.

One approach involves the addition of Grignard or organolithium reagents to a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). The resulting metal sulfinates can then be trapped in situ with a range of carbon electrophiles, including alkyl halides, to produce sulfones. organic-chemistry.org Microwave-assisted nucleophilic substitution of alkyl halides or tosylates with alkali sulfinates in aqueous media provides a rapid and efficient route to alkyl sulfones. organic-chemistry.org

Interestingly, alkyl sulfinates, which are typically electrophilic at the sulfur atom, can act as formal nucleophiles under certain conditions. nih.gov Mechanistic studies suggest that in some reactions, the alkyl sulfinate can be cleaved in situ to release a nucleophilic sulfinic acid. nih.gov

| Sulfinate Source | Electrophile | Conditions | Outcome | Reference |

| Grignard/Organolithium + DABSO | Alkyl, Allyl, Benzyl Halides | In situ trapping | Diverse sulfone products | organic-chemistry.org |

| Alkali Sulfinates | Alkyl Halides or Tosylates | Microwave, Aqueous Media | Rapid and efficient sulfone synthesis | organic-chemistry.org |

| Alkyl Sulfinates | - | In situ cleavage | Formation of nucleophilic sulfinic acid | nih.gov |

Friedel-Crafts Type Alkylation/Sulfonylation Approaches

The Friedel-Crafts reaction is a classic method for forming carbon-carbon and carbon-heteroatom bonds to aromatic rings. While Friedel-Crafts sulfonylation is more commonly associated with the synthesis of aryl sulfones, analogous principles can be applied to the synthesis of certain alkyl sulfones. thieme-connect.comsapub.org

The traditional Friedel-Crafts sulfonylation involves the reaction of an arene with a sulfonyl halide or sulfonic anhydride (B1165640) in the presence of a Lewis acid catalyst such as AlCl₃ or FeCl₃. scispace.commt.com This reaction can be catalyzed by a variety of solid acids, making the process more environmentally friendly. scispace.com

For the synthesis of alkyl-aryl sulfones, one could envision a Friedel-Crafts alkylation of an aryl sulfone or a Friedel-Crafts sulfonylation of an alkylbenzene. However, these reactions can be complicated by issues such as polysubstitution and carbocation rearrangements in the case of alkylation. mt.com More modern approaches often utilize metal-catalyzed cross-coupling reactions to form the C-S bond, offering greater control and functional group tolerance. thieme-connect.com

| Reaction Type | Reagents | Catalyst | Application | Reference |

| Friedel-Crafts Sulfonylation | Arene + Sulfonyl Halide/Anhydride | Lewis Acids (e.g., AlCl₃), Solid Acids | Synthesis of Aryl Sulfones | sapub.orgscispace.com |

| Friedel-Crafts Alkylation | Arene + Alkyl Halide | Lewis Acids (e.g., AlCl₃) | Synthesis of Alkylbenzenes | mt.com |

Addition Reactions to Unsaturated Hydrocarbons

The formation of alkyl sulfones through the addition of sulfonyl groups across carbon-carbon double or triple bonds represents a direct and atom-economical approach. These methods often proceed via reactive intermediates, enabling the construction of complex molecular architectures from simple unsaturated precursors.

While direct cycloaddition reactions using gaseous sulfur dioxide (SO₂) are well-known, the use of solid, stable SO₂ surrogates has gained significant traction due to improved handling and safety. These surrogates release SO₂ in situ or participate directly in the reaction pathway. A prominent example involves the use of DABCO·(SO₂)₂, a crystalline solid, which serves as a reliable source of sulfur dioxide. organic-chemistry.org In photocatalytic three-component reactions, potassium alkyltrifluoroborates, alkenes, and DABCO·(SO₂)₂ can react to form diverse sulfones at room temperature. organic-chemistry.org This process proceeds through the generation of alkyl and alkylsulfonyl radicals as key intermediates. organic-chemistry.org

Another important class of SO₂ surrogates includes inorganic sulfites like sodium metabisulfite (B1197395) (Na₂S₂O₅) and potassium metabisulfite (K₂S₂O₅). mdpi.comsioc-journal.cn These reagents can be used in transition metal-catalyzed or photocatalytic multicomponent reactions to insert a sulfonyl group. mdpi.comnih.gov For instance, the reaction of an alkyl radical with Na₂S₂O₅ generates a sulfonyl radical, which can then be incorporated into organic molecules. nih.gov These cycloaddition strategies provide a powerful means to construct cyclic sulfones, which are prevalent in many biologically active compounds. mdpi.com

Radical addition reactions offer a versatile method for synthesizing alkyl sulfones from unsaturated hydrocarbons. These reactions typically involve the generation of a sulfonyl radical, which then adds across a C=C double bond. Sulfonyl chlorides are common precursors for sulfonyl radicals, which can be generated under visible light irradiation. acs.org This process allows for the reaction with allyl bromides to yield allylic sulfones in a reaction that does not require external oxidants or additives. acs.org

Another strategy involves the radical-radical cross-coupling of sulfonyl chlorides with trifluoroborate salts, catalyzed by visible light, to produce a wide range of sulfones, including allyl, benzyl, vinyl, and aryl variants. researchgate.net The reaction of an α-bromosulfonyl compound with α-tert-butoxystyrene, initiated by a radical initiator like AIBN, proceeds via a radical-chain mechanism involving the addition of an electrophilic radical to the styrene (B11656). nih.gov

Furthermore, multicomponent reactions involving radical pathways are particularly powerful. For example, a photocatalytic process can unite aryldiazo tetrafluoroborate (B81430) salts, styrene derivatives, and sodium metabisulfite to generate alkyl sulfones under mild, visible-light conditions. rsc.orgresearchgate.net This method relies on the formation of an aryl radical, which reacts with the sulfite (B76179) to form a sulfonyl radical, subsequently adding to the styrene. nih.gov

Cycloaddition Reactions Involving Sulfur Dioxide Surrogates

Catalytic Approaches to Alkyl Sulfone Synthesis

Catalysis provides efficient and selective routes to alkyl sulfones, often under milder conditions and with greater functional group tolerance than classical methods. These approaches include transition metal-catalyzed cross-couplings, metal-free alternatives, and innovative photocatalytic strategies.

Transition metals like palladium, nickel, and copper are highly effective catalysts for constructing C-S bonds to form sulfones. researchgate.net Palladium-catalyzed multicomponent cross-coupling of allyl esters, alkyl bromides, and potassium metabisulfite (K₂S₂O₅) provides a route to allylic sulfones with high selectivity. organic-chemistry.org Similarly, a palladium-catalyzed reaction between aryl boronic acids and arylsulfonyl chlorides is an efficient method for creating unsymmetrical diaryl sulfones. organic-chemistry.org

Nickel catalysis has also emerged as a powerful tool. A nickel-catalyzed hydroxysulfonylation of alkenes using sodium sulfinates can selectively produce β-hydroxysulfones. organic-chemistry.org Recent discoveries have shown that nickel catalysts can promote the transformation of alkyl sulfonates via S-O bond cleavage to form other compounds, highlighting the versatility of transition metals in sulfone chemistry. acs.org

Cobalt-catalyzed reactions provide another avenue, with methods developed for the reductive coupling of alkyl halides with electron-deficient alkenes. organic-chemistry.org Furthermore, cobalt can catalyze the coupling of boronic acids, ammonium (B1175870) salts, and potassium metabisulfite to yield (hetero)aryl alkyl sulfones. researchgate.net A zinc-promoted cross-electrophile sulfonylation has been developed as a catalyst-free method to synthesize various alkyl-alkyl sulfones from alkyl halides, tolerating a wide range of functional groups and achieving yields up to 93%. nih.gov

A specific example detailing the synthesis of pentyl phenyl sulfone has been reported using a Ru(II)-MACHO-BH catalyst. nii.ac.jpacs.org This reaction involves the alkylation of a starting sulfone with an alcohol, proceeding through a sulfone carbanion addition to an in situ-generated aldehyde. acs.org

Table 1: Examples of Transition Metal-Catalyzed Alkyl Sulfone Synthesis

| Catalyst/Metal | Reactants | Product Type | Key Features |

|---|---|---|---|

| Palladium | Allyl esters, Alkyl bromides, K₂S₂O₅ | Allylic Sulfones | High linear and E-selectivity. organic-chemistry.org |

| Nickel | Alkenes, Sodium Sulfinates | β-Hydroxysulfones | Selective formation, suppresses β-ketosulfone byproduct. organic-chemistry.org |

| Cobalt | Alkyl halides, Alkenes | Michael-type addition products | Reductive coupling in the presence of water and zinc. organic-chemistry.org |

| Ruthenium(II) | Phenyl methyl sulfone, n-Butanol | Pentyl phenyl sulfone | One-step alkylation via redox-neutral reaction. nii.ac.jpacs.org |

| Zinc | Alkyl halides, SO₂ source | Alkyl-alkyl sulfones | Catalyst-free, radical-polar crossover pathway. nih.gov |

The development of metal-free catalytic systems is a significant goal in green chemistry, avoiding the cost and potential toxicity of transition metals. Several strategies have been successfully implemented for sulfone synthesis. For instance, a transition-metal-free reductive cross-coupling has been achieved using sodium metabisulfite as both a sulfur dioxide source and a connector between unactivated alkyl halides and tosylates. chinesechemsoc.org This method relies on a formate (B1220265) salt as a reductant, avoiding metal powders. chinesechemsoc.org

Organocatalysis also presents a viable route. The use of 2,2,2-trifluoroacetophenone (B138007) as a catalyst with hydrogen peroxide as the oxidant allows for the selective synthesis of sulfones from sulfides. organic-chemistry.org Another approach involves a one-pot, metal-free synthesis of diaryl sulfones from arylsulfinic acid salts and diaryliodonium salts, which demonstrates high chemoselectivity. organic-chemistry.org Furthermore, a denitrogenative sulfonylation of tosylhydrazones, catalyzed by a phenalenyl-based molecule, produces aryl alkyl sulfones without the need for a transition metal. rsc.org

Visible-light photocatalysis has revolutionized organic synthesis by enabling the formation of reactive radical intermediates under exceptionally mild conditions. This approach is well-suited for constructing alkyl sulfones. A three-component reaction of potassium alkyltrifluoroborates, an alkene, and DABCO·(SO₂)₂ under photocatalysis generates diverse sulfones at ambient temperature. organic-chemistry.org This reaction proceeds via alkyl and alkylsulfonyl radical intermediates formed through a reductive single-electron transfer process. organic-chemistry.org

Iron catalysis can be combined with photochemistry in a photoinduced decarboxylation of carboxylic acids to produce sulfones in the presence of DABSO. organic-chemistry.org Similarly, a photocatalytic multicomponent reaction of aryl diazo salts, styrene derivatives, and sodium metabisulfite, using an organic dye like rhodamine B as the photocatalyst, provides a one-pot synthesis of alkyl sulfones. rsc.orgresearchgate.net

Metal-free photocatalytic methods are also prominent. Eosin Y, an organic dye, can catalyze the preparation of vinyl sulfones from aryl sulfinate salts and styrene derivatives. beilstein-journals.org This process involves the oxidative quenching of the photoexcited catalyst to generate a radical cation, initiating the reaction cascade. beilstein-journals.org

Table 2: Comparison of Photocatalytic Methods for Alkyl Sulfone Synthesis

| Photocatalyst System | Reactants | Key Intermediate | Features |

|---|---|---|---|

| fac-[Ir(ppy)₃] | Aryl diazotetrafluoroborate, γ-hydroxyl terminal alkynes, Na₂S₂O₅ | Aryl sulfonyl radical | Forms functionalized bicyclic sulfones. mdpi.com |

| Iron catalyst | Carboxylic acids, DABSO, Carbon electrophiles | Decarboxylation/Radical transfer | Mild, highly efficient method. organic-chemistry.org |

| Rhodamine B | Aryl diazo salts, Styrene derivatives, Sodium metabisulfite | Aryl sulfonyl radical | One-pot, visible-light synthesis. rsc.orgresearchgate.net |

| Eosin Y (Metal-free) | Aryl sulfinate salts, Styrene derivatives | Eosin Y radical cation | Metal-free synthesis of vinyl sulfones. beilstein-journals.org |

Metal-Free Catalysis in this compound Preparation

C-H Functionalization Strategies for Alkyl Sulfone Synthesis

The direct conversion of a C-H bond into a C-S bond represents a highly efficient and atom-economical strategy for synthesizing sulfones. researchgate.netrsc.org This approach circumvents the need for pre-functionalized starting materials, thereby shortening synthetic sequences. researchgate.net Both metal-catalyzed and metal-free methods have been developed for the direct sulfonylation of C(sp²)–H and C(sp³)–H bonds, the latter being particularly relevant for the synthesis of alkyl sulfones like this compound. researchgate.netrsc.org

One innovative strategy involves the use of visible light to promote remote C(sp³)–H functionalization. acs.org In a study utilizing ortho-diazoniaphenyl alkyl sulfones, irradiation in the presence of a ruthenium-based photosensitizer (Ru(bpy)₃²⁺) initiated an intramolecular hydrogen atom transfer from a C(sp³)–H bond to a photochemically generated aryl radical. acs.org This process forms an alkyl radical, which, after single-electron oxidation to a carbenium ion, can be trapped by various nucleophiles to achieve hydroxylation, etherification, and C-C bond formation at a site remote from the initial functional group. acs.org

Transition metal catalysis is a cornerstone of modern C-H functionalization for sulfone synthesis. researchgate.net These methods have proven to be reliable and mild for constructing new chemical bonds. researchgate.net The direct sulfonylation of C(sp³)–H bonds, in particular, has garnered significant interest as it provides a more efficient pathway to complex molecules with fewer synthetic steps. researchgate.net

Below is a table summarizing key aspects of C-H functionalization strategies for sulfone synthesis.

Table 1: C-H Functionalization Strategies for Sulfone Synthesis

| Strategy | Key Features | Catalyst/Reagent Example | Bond Type Targeted | Reference |

|---|---|---|---|---|

| Visible-Light-Promoted Remote Functionalization | Intramolecular hydrogen atom transfer from C(sp³)–H bonds to an aryl radical. | Ru(bpy)₃²⁺ | C(sp³)–H | acs.org |

| Transition Metal-Catalyzed Sulfonylation | Direct, atom-economical C-S bond formation. Generally mild and reliable conditions. | Various (e.g., Pd, Rh, Cu) | C(sp²)–H and C(sp³)–H | researchgate.net |

| Metal-Free Sulfonylation | Avoids transition metal catalysts, offering an alternative pathway. | Often involves radical initiators or strong oxidants. | C(sp²)–H and C(sp³)–H | rsc.org |

Multi-Component Reactions for Diverse Alkyl Sulfone Architectures

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. researchgate.net This approach is highly efficient and aligns with the principles of green chemistry. Several MCRs have been developed for the synthesis of alkyl sulfones.

A notable example is a transition-metal-free, three-component reductive cross-coupling reaction for the general construction of alkyl-alkyl sulfones. chinesechemsoc.orgchinesechemsoc.org This method couples unactivated alkyl halides and alkyl tosylates using sodium metabisulfite as both a sulfur dioxide source and a connector. chinesechemsoc.org The reaction employs a safe formate salt as a single-electron reductant, avoiding the need for metal catalysts or metal reductants. chinesechemsoc.orgchinesechemsoc.org This process has a broad substrate scope and can be used to link complex molecules, such as steroids and pharmaceuticals, with a sulfone bridge. chinesechemsoc.org The mechanism is believed to involve the formation of alkyl radicals that react with the metabisulfite. chinesechemsoc.org

Photocatalysis has also been harnessed for the multi-component synthesis of alkyl sulfones. rsc.orgresearchgate.net In one such method, aryl diazonium salts, styrene derivatives, and sodium metabisulfite react in the presence of rhodamine B as a photocatalyst and thiophenol as a hydrogen atom transfer agent. rsc.orgresearchgate.net This visible-light-mediated reaction proceeds under mild conditions to afford a diverse range of alkyl sulfones. rsc.org

These MCR strategies offer efficient and often environmentally benign routes to complex sulfone structures from simple and readily available starting materials. researchgate.netchinesechemsoc.org

Table 2: Examples of Multi-Component Reactions for Alkyl Sulfone Synthesis

| Reaction Type | Components | Key Reagents/Catalysts | Conditions | Reference |

|---|---|---|---|---|

| Transition-Metal-Free Reductive Cross-Coupling | Alkyl Halide, Alkyl Tosylate, Sodium Metabisulfite | Potassium Formate (reductant), Cs₂CO₃, TBAB | 100 °C, DMSO | chinesechemsoc.orgchinesechemsoc.org |

| Photocatalytic MCR | Aryl Diazonium Salt, Styrene Derivative, Sodium Metabisulfite | Rhodamine B (photocatalyst), Thiophenol | Visible Light | rsc.orgresearchgate.net |

| Hydrosulfonylation of Alkynes | Aryl Diazonium Salt, Alkyne, Thiophenol | K₂S₂O₅ (SO₂ source) | Room Temperature, Metal-free | researchgate.net |

Stereoselective and Enantioselective Synthesis of Chiral Alkyl Sulfones Relevant to this compound

The development of methods for the stereoselective and enantioselective synthesis of chiral sulfones is of great importance, as the stereochemistry of a molecule can be critical to its biological activity. researchgate.net While this compound itself is achiral, analogous structures containing stereocenters are valuable targets in medicinal chemistry. nih.gov

Significant progress has been made in the catalytic and enantioselective synthesis of chiral cyclic sulfones, with principles that can be extended to acyclic systems. researchgate.netnih.gov Nickel-catalyzed hydroalkylation of sulfolenes has been developed as a method to produce chiral alkyl cyclic sulfones with high enantioselectivity. nih.govscilit.com The regioselectivity of the reaction (C2- vs. C3-alkylation) can be controlled simply by the choice of the chiral ligand, with a neutral PYROX ligand favoring C3-alkylation and an anionic BOX ligand favoring C2-alkylation. nih.gov Mechanistic studies suggest a Ni(I)/Ni(III) catalytic cycle is operative. nih.gov

For the synthesis of enantioenriched β-chiral sulfones, a dual-catalysis strategy combining visible-light photoredox catalysis and nickel catalysis has been reported. nih.gov This three-component reaction involves the sulfonylalkenylation of styrenes. nih.gov The method allows for the assembly of the molecular skeleton and the control of enantioselectivity in a single step through the use of a chiral ligand, providing efficient access to these valuable structures from simple starting materials. nih.gov The reaction is proposed to proceed via the chemoselective radical addition to the alkene, followed by a nickel-intercepted asymmetric C(sp³)–C(sp²) coupling. nih.gov

These advanced catalytic methods provide robust platforms for the synthesis of a wide array of valuable chiral sulfonyl-containing building blocks. researchgate.netnih.gov

Table 3: Methods for Stereoselective Synthesis of Chiral Sulfones

| Methodology | Catalyst System | Chiral Ligand Example | Product Type | Key Outcome | Reference |

|---|---|---|---|---|---|

| Nickel-Catalyzed Hydroalkylation | Nickel complex | PYROX or BOX ligands | Chiral Alkyl Cyclic Sulfones | Ligand-controlled regiodivergence and high enantioselectivity. | nih.govscilit.com |

| Dual Photoredox/Nickel Catalysis | Iridium or Ruthenium photocatalyst + Nickel catalyst | (Not specified in abstract) | Enantioenriched β-Chiral Sulfones | Three-component asymmetric sulfonylalkenylation of alkenes. | nih.gov |

| Rhodium-Catalyzed Asymmetric Addition | Rhodium(I) complex | Chiral diene ligands (e.g., L1a or L2) | β-Aryl β-Imido Sulfones | Access to either enantiomer with high stereoselectivity by ligand choice. | researchgate.net |

Chemical Reactivity and Mechanistic Studies of Pentyl Sulfone

Reactivity as a Chemical Chameleon: Activating and Leaving Group Properties

The sulfonyl group, including the pentylsulfonyl moiety, is recognized for its dual nature, functioning as both an activating group and a leaving group, a property often described as "chameleonic". thieme-connect.comresearchgate.net Its strong electron-withdrawing nature activates adjacent positions for chemical reactions and, under appropriate conditions, it can be eliminated as a stable sulfinate anion.

Activating Group: The potent electron-withdrawing effect of the sulfonyl group significantly increases the acidity of α-protons, facilitating the formation of α-sulfonyl carbanions. uoguelph.casiue.edu This activation is crucial for a wide range of carbon-carbon bond-forming reactions. The stabilization arises not just from inductive effects but also from n-σ* interactions between the carbanionic lone pair and the antibonding orbitals of the sulfur-oxygen bonds. uoguelph.cacuni.cz

Leaving Group: The sulfonyl group is an excellent leaving group, often superior to a carbonyl group in nucleophilic substitution reactions. researchgate.netnih.gov This property is exploited in various synthetic transformations where the sulfonyl moiety is introduced to facilitate a key step and is subsequently removed. wikipedia.orgmasterorganicchemistry.com For instance, in nucleophilic aromatic substitution (SNAr) reactions, a sulfone can act as an activating group for a leaving group on an aromatic ring. rsc.org Reductive desulfonylation, often achieved with reagents like sodium amalgam or samarium(II) iodide, can cleave the carbon-sulfur bond, replacing the sulfonyl group with hydrogen or leading to alkene formation. wikipedia.org

Carbanion Stabilization and Reactivity of α-Sulfonyl Carbanions

The formation of a carbanion at the carbon atom adjacent (α) to the sulfonyl group is a cornerstone of sulfone chemistry. siue.eduuoguelph.ca The pentylsulfonyl group effectively stabilizes this negative charge, making the corresponding α-protons significantly more acidic than those of a simple alkane. uoguelph.cauoguelph.ca

The stabilization is attributed to a combination of inductive electron withdrawal by the electronegative oxygen atoms and delocalization of the negative charge. siue.edu While pπ-dπ orbital overlap was once a common explanation, modern computational and structural studies suggest that n-σ* interactions and polarization effects are more significant contributors to the stability. uoguelph.caresearchgate.net Crystal structure analyses of α-sulfonyl carbanion salts show a planar Cα atom and short Cα–S bonds, indicating significant charge delocalization. nih.gov

These stabilized carbanions are potent nucleophiles and participate in a variety of synthetic reactions:

Alkylation: They readily react with alkyl halides to form new carbon-carbon bonds. wikipedia.org

Epoxide Opening: α-Sulfonyl carbanions can act as nucleophiles to open epoxide rings, yielding γ-hydroxy sulfones. tandfonline.com

Addition to Carbonyls: They add to aldehydes and ketones, a key step in olefination reactions. wikipedia.orgorganic-chemistry.org

Mannich-type Reactions: Asymmetric Mannich-type reactions have been developed using α-cyano α-sulfonyl carbanions with chiral catalysts. rsc.org

The stability and reactivity of these carbanions can be fine-tuned by the reaction conditions, including the choice of base, solvent, and counterion. siue.edusci-hub.se

Rearrangement Reactions Involving the Sulfonyl Moiety

The pentylsulfonyl group can be a key participant in powerful rearrangement reactions that construct carbon-carbon double bonds.

Ramberg–Bäcklund Reaction Pathways

The Ramberg–Bäcklund reaction converts an α-halo sulfone into an alkene upon treatment with a base. wikipedia.org The reaction proceeds through a well-accepted anionic mechanism. organic-chemistry.org For a substrate like 1-chloro-2-(pentylsulfonyl)hexane, the reaction would unfold as follows:

Deprotonation: A base abstracts an acidic proton from the α'-carbon (the carbon on the pentyl side adjacent to the sulfonyl group), forming an α'-sulfonyl carbanion. wikipedia.orgresearchgate.net

Intramolecular Cyclization: The carbanion undergoes an intramolecular nucleophilic substitution, displacing the chloride ion to form a transient three-membered cyclic intermediate, a thiirane (B1199164) 1,1-dioxide (episulfone). wikipedia.orgorganic-chemistry.org This intramolecular step is kinetically favored over intermolecular reactions. chemistry-chemists.comresearchgate.net

Sulfur Dioxide Extrusion: The unstable episulfone intermediate spontaneously decomposes, extruding sulfur dioxide (SO₂) to form the final alkene product. wikipedia.org This step is considered a cheletropic extrusion. wikipedia.org

A significant advantage of this reaction is that the position of the new double bond is unambiguously defined. chemistry-chemists.comresearchgate.net The stereochemical outcome can be influenced by the base strength, with weaker bases often favoring Z-alkenes and stronger bases favoring E-alkenes. organic-chemistry.orgchemistry-chemists.com Modern variations, such as the Myers modification, allow for the in situ generation of the α-halo sulfone, broadening the reaction's applicability. organic-chemistry.orgchemistry-chemists.com

| Step | Description | Key Intermediate |

| 1 | Base-mediated deprotonation at the α'-position. | α'-Sulfonyl carbanion |

| 2 | Intramolecular SN2 displacement of the halide. | Thiirane 1,1-dioxide (Episulfone) |

| 3 | Spontaneous extrusion of sulfur dioxide. | Alkene |

Julia–Lythgoe Olefination and its Variants

The Julia–Lythgoe olefination is a multi-step method for preparing alkenes, typically with high E-selectivity, from sulfones and carbonyl compounds. wikipedia.orgorganic-chemistry.org A pentyl sulfone, such as phenyl this compound, would react with an aldehyde (e.g., propanal) via the following pathway:

Addition: The α-sulfonyl carbanion (generated by deprotonation with a strong base like n-BuLi) adds to the aldehyde to form a β-hydroxy sulfone. organic-chemistry.org

Functionalization: The resulting hydroxyl group is functionalized, typically by acylation with acetic anhydride (B1165640) or benzoyl chloride, to form a β-acyloxy sulfone. wikipedia.org

Reductive Elimination: The β-acyloxy sulfone is treated with a reducing agent, such as sodium amalgam (Na/Hg) or samarium(II) iodide (SmI₂), which triggers the elimination of the acyloxy and sulfonyl groups to yield the alkene. wikipedia.orgorganic-chemistry.org

The high E-selectivity is often explained by the formation of a stable trans-vinyl radical intermediate during the reduction step. organic-chemistry.org

Julia–Kocienski Olefination: A popular "one-pot" variant, the Julia–Kocienski olefination, uses heteroaryl sulfones (e.g., benzothiazolyl (BT) or tetrazolyl (PT) sulfones) instead of phenyl sulfones. wikipedia.orgorganicreactions.org In this version, the intermediate β-alkoxy sulfone undergoes a spontaneous Smiles rearrangement followed by elimination, bypassing the need for a separate reduction step. organicreactions.org A study comparing n-pentyl sulfones attached to different tetrazolyl groups (MT, PT, and TBT) found that the anion derived from n-pentyl 1-methyl-1H-tetrazol-5-yl (MT) sulfone showed improved stability and efficiency in olefination reactions, yielding products with high E-selectivity. researchgate.net

| Variant | Sulfone Type | Key Steps | Stereoselectivity |

| Julia–Lythgoe | Phenyl Sulfones | Addition, Acylation, Reductive Elimination organic-chemistry.org | High E-selectivity organic-chemistry.org |

| Julia–Kocienski | Heteroaryl Sulfones | Addition, Smiles Rearrangement, Elimination organicreactions.org | Good to excellent E-selectivity wikipedia.orgresearchgate.net |

Nucleophilic and Electrophilic Reactivity of this compound

While the α-carbanion of this compound is a powerful nucleophile, the sulfone group can also render other parts of a molecule electrophilic.

Nucleophilic Addition Reactions to Activated Unsaturated Alkyl Sulfones

An alkyl sulfone, such as a this compound, can be part of an α,β-unsaturated system, for example, 1-(pentylsulfonyl)ethene (pentyl vinyl sulfone). In such compounds, the sulfonyl group acts as a powerful electron-withdrawing group, activating the carbon-carbon double bond for nucleophilic conjugate addition (Michael addition). wikipedia.orgresearchgate.net

The β-carbon of the vinyl sulfone is highly electrophilic and susceptible to attack by a wide range of soft and hard nucleophiles. researchgate.netscripps.edu

Thiol Addition: The addition of thiols to vinyl sulfones is a highly efficient reaction, often categorized as a "click reaction," that proceeds readily under physiological conditions. rsc.orgrsc.org

Alcohol Addition: While less nucleophilic than thiols, alcohols can also add to vinyl sulfones, a reaction that can be promoted by nucleophilic catalysts like triphenylphosphine. rsc.org

Cyanide-mediated Reactions: Cyanide can mediate the generation of a sulfinate ion from a vinyl sulfone through an addition-elimination sequence, which can then be used for subsequent S-alkylation to form new sulfones. organic-chemistry.org

The reactivity of these systems makes them valuable building blocks in organic synthesis and materials science. researchgate.netrsc.org

Transformations Involving Sulfonyl Group as a Leaving Group

The sulfonyl group is characteristically a poor leaving group in standard nucleophilic substitution reactions due to the strength of the carbon-sulfur bond. However, under specific conditions, transformations that involve its departure can be synthetically useful. These reactions often proceed via elimination pathways rather than direct substitution.

In the presence of a strong base, alkyl sulfones can undergo elimination reactions. For instance, base-induced E2 eliminations of phenyl 2-pentyl sulfones have been studied to probe the electronic effects on the reaction mechanism. acs.org The sulfonyl group's electron-withdrawing nature acidifies the α-protons, facilitating the formation of a carbanion, and also activates the β-hydrogens for abstraction in elimination processes. wikipedia.org

The reactivity of heteroaryl sulfones as leaving groups in SNAr reactions has also been extensively studied, where fine-tuning the electronic properties of the heterocyclic core and the exocyclic sulfonyl group can modulate reactivity over several orders of magnitude. nih.gov

Radical Reaction Mechanisms of Alkyl Sulfones

The generation of carbon-centered radicals from stable precursors like alkyl sulfones has become a powerful strategy in modern organic synthesis. These methods avoid the use of traditionally toxic reagents like tin hydrides. nih.gov

Homolytic cleavage of the carbon-sulfur bond in alkyl sulfones is a key step in initiating radical reactions. This fission is not spontaneous and typically requires an external energy source or a chemical reductant. Single electron transfer (SET) to the sulfonyl group is a common mechanism to induce this fragmentation. rsc.org Upon accepting an electron, the alkyl sulfone forms a radical anion, which then fragments into a more stable sulfinate anion and an alkyl radical (e.g., a pentyl radical from this compound). wikipedia.orgrsc.org

This process can be initiated by various means:

Strong Reducing Agents: Metals such as sodium amalgam, aluminum amalgam, or magnesium can serve as single-electron donors. wikipedia.orgrsc.org

Photoredox Catalysis: Visible-light photoredox catalysis provides a mild method to generate alkyl radicals from alkyl sulfones. rsc.org An excited photocatalyst can reduce the sulfone, leading to C–S bond cleavage.

Transition Metal Catalysis: Low-valent transition metals can also promote the reductive cleavage of the C–S bond. nih.gov Recent studies have shown that a combination of zinc powder and 1,10-phenanthroline (B135089) can effectively generate tertiary alkyl radicals from the corresponding sulfones. rsc.org Light-induced, cesium carbonate-promoted homolytic cleavage of the C-S bond in heteroaryl sulfones has also been reported. acs.org

It is important to note that direct homolytic substitution (SH2) at the sulfonyl sulfur by an alkyl radical is generally considered a very slow and unfavorable process. nih.govresearchgate.net Computational studies suggest that the energy barrier for this type of reaction is extremely high, making competing reaction pathways, such as hydrogen abstraction, far more likely. nih.govrsc.org

Once generated via homolytic fission, the pentyl radical (or other alkyl radicals) is a versatile intermediate that can participate in a variety of bond-forming reactions.

Radical Addition: The generated alkyl radical can add to electron-deficient alkenes in a Giese-type reaction to form a new carbon-carbon bond. This strategy has been used to synthesize quaternary carbon centers by reacting tertiary alkyl radicals (generated from tertiary sulfones) with activated alkenes. rsc.org Allylation reactions can also be achieved by adding the alkyl radical to an allyl sulfone, which is followed by the elimination of a sulfonyl radical to yield the allylated product. nih.gov

Radical Coupling: Alkyl radicals derived from sulfones can be used in cross-coupling reactions.

Reductive Cross-Electrophile Coupling: Alkyl sulfones can be coupled with aryl bromides in a reductive process, offering a method for desulfonylative arylation. acs.org

Radical Borylation: A base-promoted radical borylation of alkyl sulfones using bis(neopentyl glycolato)diboron (B₂neop₂) has been developed. researchgate.netnih.gov This reaction proceeds through an alkyl radical intermediate, which is then trapped by the diboron (B99234) reagent to form a valuable alkyl boronate ester. Radical clock experiments have provided evidence for the involvement of radical intermediates in this process. nih.gov

The table below summarizes some of the radical reactions involving alkyl sulfones.

| Reaction Type | Radical Source | Reactant Partner | Product Type | Ref. |

| Giese Reaction | Tertiary Alkyl Sulfone + Zn/phen | Activated Alkene | Quaternary Carbon Compound | rsc.org |

| Desulfonylative Arylation | Alkyl Sulfone | Aryl Bromide | Arylated Alkane | acs.org |

| Radical Borylation | Alkyl Sulfone + Base | B₂neop₂ | Alkyl Boronate Ester | researchgate.netnih.gov |

| Allylation | Alkyl Sulfone (via photoredox) | Allyl Sulfone | Allylated Alkane | nih.gov |

Homolytic Fission Processes

Desulfonylation Processes and Their Synthetic Utility

The sulfonyl group is often employed as a "traceless" activating group or a linchpin in multi-step syntheses. After it has served its purpose, it is frequently removed in a process known as desulfonylation. wikipedia.orgresearchgate.netorganicreactions.org This transformation typically involves the reductive cleavage of the carbon-sulfur bond, replacing the sulfonyl group with a hydrogen atom. wikipedia.org

The synthetic utility of this process is significant. The electron-withdrawing nature of the sulfonyl group allows for the easy formation of an α-carbanion, which can then be used as a nucleophile in various C-C bond-forming reactions like alkylations and additions. wikipedia.orgresearchgate.net Following this construction, the subsequent removal of the sulfonyl group reveals the final, unfunctionalized carbon skeleton. wikipedia.org

A variety of reagents and conditions can be employed for reductive desulfonylation, with the choice often depending on the substrate and the presence of other functional groups. wikipedia.orgorganicreactions.org

| Reagent/Method | Description | Ref. |

| Active Metals/Amalgams | ||

| Sodium Amalgam (Na/Hg) | A classical and effective method, often used in methanolic solutions with a phosphate (B84403) buffer. wikipedia.orgtandfonline.com | |

| Aluminum Amalgam (Al/Hg) | Another active metal amalgam used for reductive desulfonylation. wikipedia.org | |

| Samarium(II) Iodide (SmI₂) | A powerful single-electron donor, particularly useful for reductive eliminations in Julia olefinations. wikipedia.org | |

| Magnesium in Methanol (Mg/MeOH) | An effective and less toxic alternative for reducing α-sulfonyl carbonyls and nitriles. nih.gov | |

| Metal Hydrides | ||

| Tributyltin Hydride (Bu₃SnH) | A common radical-based reducing agent, though its toxicity and purification issues have led to the development of alternatives. wikipedia.orgnih.gov | |

| Transition-Metal Catalysis | ||

| Palladium Complexes | Catalytic systems like PdCl₂(dppp)/LiHBEt₃ can effect desulfonylation. wikipedia.org | |

| Titanium(III) Catalysis | An in situ generated Ti(III) catalyst can achieve reductive α-desulfonylation of α-sulfonyl nitriles and ketones under mild conditions. nih.gov |

Studies have shown that the electronic properties of the aryl group in aryl alkyl sulfones can influence the rate of desulfonylation. Electron-withdrawing groups on the aromatic ring, such as in p-fluorophenyl sulfones, facilitate the reaction, leading to faster cleavage compared to phenyl or p-tolyl sulfones. tandfonline.com This highlights the tunability of the sulfonyl group's reactivity based on its substitution pattern.

Computational and Theoretical Investigations of Pentyl Sulfone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. For pentyl sulfone, these calculations reveal the distribution of electrons, the nature of its chemical bonds, and its potential for interaction with light and other molecules.

Electronic Structure Analysis: Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uou.ac.inresearchgate.net The energy and spatial distribution of these orbitals are critical in predicting how a molecule will behave in chemical reactions. imperial.ac.ukacs.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. imperial.ac.uk The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the non-bonding lone pairs of the oxygen atoms and to a lesser extent on the C-S bonds. The LUMO would likely be composed of antibonding σ* orbitals associated with the S-C and S-O bonds. A larger HOMO-LUMO gap would suggest high stability and low reactivity, whereas a smaller gap would indicate a greater propensity for chemical reactions. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound This table is illustrative and shows the type of data generated from FMO analysis. Specific values for this compound require dedicated computational studies.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | > 0 | Antibonding (σ*) orbitals of the sulfonyl group |

| HOMO | < -7 | Non-bonding (n) orbitals of oxygen atoms |

| HOMO-LUMO Gap (ΔE) | > 7 eV | Indicates high kinetic stability |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by translating the complex molecular wave function into localized Lewis-like structures, such as 1-center lone pairs and 2-center bonds. electrochemsci.orgmaterialsciencejournal.org This method allows for the quantitative assessment of electron density distribution, atomic charges, and the stabilizing effects of orbital interactions. periodicodimineralogia.it

Table 2: Illustrative Natural Bond Orbital (NBO) Analysis for Key Interactions in this compound This table presents hypothetical data to exemplify the results of an NBO analysis. The values are representative for dialkyl sulfones.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O) | σ* (S-C) | High (> 5.0) |

| LP (O) | σ* (S-C') | High (> 5.0) |

| σ (C-H) | σ* (S-C) | Moderate (1.0 - 2.0) |

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of great interest for applications in modern technologies like telecommunications and optical computing. rsc.org Computational methods can predict the NLO response of molecules, primarily through the calculation of polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. nih.gov Organic molecules with significant NLO properties often feature a donor-π-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer (ICT) upon excitation. rsc.org

While simple dialkyl sulfones like this compound are not expected to have a large NLO response due to the lack of an extensive π-conjugated system, the sulfonyl group itself is a strong electron-withdrawing group. acs.org If the pentyl chains were functionalized with electron-donating groups, a significant NLO response could be induced. Quantum chemical calculations, often using functionals like CAM-B3LYP, are employed to compute the hyperpolarizabilities. rsc.org For the unsubstituted this compound, the calculated β value would be expected to be very small, confirming its limited NLO activity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying medium to large-sized molecules like this compound. nih.govresearchgate.net

Prediction of Optimized Molecular Geometries and Conformations

The first step in most computational studies is geometry optimization, which seeks to find the lowest energy arrangement of atoms on the potential energy surface. ut.ac.ir For a flexible molecule like this compound, with multiple rotatable bonds, this process is complex as it can exist in numerous conformations.

Detailed DFT studies on analogous dialkyl sulfones, such as dipropyl sulfone, have revealed the existence of a surprisingly large number of distinct stable conformers (28 for dipropyl sulfone). These studies demonstrate that standard DFT functionals (e.g., B3LYP) often fail to correctly predict the molecular structures and relative energies of all conformers. Accurate predictions require the use of long-range corrected hybrid density functionals, such as wB97XD, combined with large basis sets like 6-311++G(2df,2pd). rsc.org A similar level of conformational complexity is expected for this compound, necessitating a thorough scan of the potential energy surface to identify all stable conformers and their relative populations as determined by the Boltzmann distribution.

Table 3: Predicted Key Geometrical Parameters for the Most Stable Conformer of this compound Data is based on typical values for dialkyl sulfones from advanced DFT calculations (e.g., wB97XD/6-311++G(2df,2pd)).

| Parameter | Predicted Value |

|---|---|

| S=O Bond Length | ~1.45 Å |

| S-C Bond Length | ~1.80 Å |

| O-S-O Bond Angle | ~118° |

Elucidation of Reaction Mechanisms and Transition States

DFT is an invaluable tool for exploring the pathways of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and, crucially, the transition states that connect them. acs.org The energy of the transition state determines the activation energy of the reaction, which governs its rate.

Sulfones participate in a variety of chemical reactions. For instance, the deprotonation of the α-carbon to form a sulfonyl-stabilized carbanion is a key step in reactions like the Julia-Kocienski olefination. wikipedia.org Other important reactions include the sulfonylamination of alkenes nih.gov and reductive cleavage of the C-S bond. nih.gov A DFT study of a reaction involving this compound would involve:

Optimizing the geometries of the reactants, products, and any proposed intermediates.

Locating the transition state structure for each elementary step. This is a first-order saddle point on the potential energy surface.

Performing a vibrational frequency calculation to confirm that the transition state has exactly one imaginary frequency corresponding to the reaction coordinate. acs.org

Calculating the reaction and activation energies to build a complete energy profile, which provides a quantitative understanding of the reaction mechanism and selectivity. nih.gov

Thermodynamic and Kinetic Profiling of Alkyl Sulfone Reactions

Computational chemistry provides essential tools for mapping the energy landscapes of chemical reactions involving alkyl sulfones. Through quantum mechanical calculations, such as Density Functional Theory (DFT), it is possible to determine the thermodynamic and kinetic parameters that govern these transformations.

Kinetic profiling focuses on the activation energy (ΔG‡), the energy barrier that must be overcome for a reaction to proceed. The transition state, a high-energy, transient molecular configuration, is located and its energy is calculated. A lower activation energy corresponds to a faster reaction rate. For example, in the addition of sulfonyl radicals to alkenes, the transition state for the addition to the double bond determines the reaction rate. rsc.org Computational analysis of the oxidative addition of an aryl halide to a copper-sulfinate complex revealed that the primary contributor to the activation energy is the distortion of the aryl halide. nih.gov Kinetic studies on the formation of sulfonyl radicals and their subsequent addition to multiple bonds have determined absolute rate constants for these processes, providing crucial data for understanding reaction mechanisms. acs.org

These computational approaches allow for a detailed, step-by-step analysis of reaction mechanisms, predicting both the likelihood and the speed of reactions involving the sulfonyl group, which are directly relevant to the reactivity of this compound.

Table 1: Example of Computed Gibbs Free Energy (ΔG) for Steps in a Proposed Sulfone-Forming Reaction Data is hypothetical and illustrative of typical computational outputs for sulfone reactions based on published studies.

| Reaction Step | Description | Computed ΔG (kcal/mol) |

| Path A | ||

| Step 1 | Halide-sulfinate anion exchange in Cu(I) complex | +4.9 |

| Step 2 | Oxidative addition to form Cu(III) intermediate | +23.2 (Activation Energy) |

| Step 3 | Reductive elimination to form sulfone product | -33.5 |

| Path B | ||

| Step 1 | Formation of EDA complex | -5.8 |

| Step 2 | Radical addition to alkene (C4 vs C2) | -2.9 (Favoring C4) |

| Step 3 | Final product formation | -15.0 |

| This interactive table is based on data paradigms from studies on copper-catalyzed sulfonylation and photocatalytic reactions. nih.govrsc.org |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations can provide deep insights into its bulk properties and intermolecular interactions in various environments. acs.org

To perform an MD simulation, a force field is required. A force field is a set of parameters and equations that defines the potential energy of a system of particles, describing the interactions between bonded and non-bonded atoms. For alkyl sulfones, force fields have been developed to be compatible with standard simulation packages like GROMOS. tandfonline.com These are often parameterized by fitting simulation results to known experimental data, such as liquid density and heat of vaporization, to ensure the model's accuracy. tandfonline.com

Once a reliable force field is established for this compound, MD simulations can be run to model the behavior of many molecules in a simulation box under defined conditions of temperature and pressure. rsc.org These simulations can reveal:

Liquid Structure: By calculating radial distribution functions, MD can show the average distance and coordination number of neighboring molecules, revealing how this compound molecules arrange themselves in a liquid state. acs.org

Thermodynamic Properties: Properties like the heat of vaporization and heat capacity can be calculated and compared with experimental values to validate the force field. tandfonline.com

Transport Properties: MD simulations can predict dynamic properties such as the self-diffusion coefficient and viscosity, which are crucial for understanding its behavior as a solvent or in a mixture. acs.orgrsc.org

Interactions with Other Molecules: Simulations of this compound in mixtures, such as with water or ions, can elucidate the specific interactions (e.g., hydrogen bonding, electrostatic interactions) that govern its solvation behavior. Studies on related sulfones in complex with biological molecules have demonstrated that these compounds interact via electrostatic attraction and hydrogen bond formation. nih.gov

This computational technique allows researchers to bridge the gap between the single-molecule properties of this compound and its macroscopic behavior.

Computational Screening for Reaction Design and Optimization

Computational screening is a high-throughput virtual approach to discover new materials or optimize reaction conditions without the need for extensive laboratory work. This methodology is highly applicable to designing reactions involving this compound, either as a reactant, product, or solvent.

The process typically involves the automated calculation of key chemical properties for a large library of candidate molecules or reaction parameters. researchgate.netscielo.br For instance, to find an optimal catalyst for a reaction that produces this compound, researchers can computationally screen a wide range of potential catalysts. Using DFT calculations, properties like the activation energy for the rate-limiting step can be computed for each candidate. The candidates that yield the lowest activation energies are identified as the most promising for experimental validation. nih.gov

Another major application is in solvent selection. The choice of solvent can dramatically affect reaction yield and rate. scielo.br Computational models like the SMD (Solvation Model based on Density) can be used to automatically calculate the free energy of activation for a reaction in hundreds of different solvents. scielo.brscielo.br This allows for the identification of conventional or even unconventional solvents that could maximize reaction efficiency. For example, a screening study for a Menshutkin reaction identified sulfolane (B150427), a sulfone-containing solvent, as a potentially superior medium. scielo.br

More advanced techniques combine quantum mechanics with machine learning (ML). researchgate.net An initial dataset is generated using accurate but computationally expensive DFT calculations. This data is then used to train an ML model, which can then predict the desired property (e.g., reaction yield, binding energy) for thousands of other candidates almost instantly. nih.gov This approach accelerates the discovery process for optimizing conditions for reactions involving compounds like this compound.

Solvent Effects on this compound Reactivity: Computational Modeling

The chemical reactivity of a molecule like this compound can be profoundly influenced by the solvent in which a reaction is performed. numberanalytics.com Computational chemistry offers robust methods to model and predict these solvent effects, providing insight into how the solvent alters reaction pathways, transition states, and equilibrium. numberanalytics.comnih.gov

There are two primary approaches to modeling solvent effects:

Implicit Solvation Models: These are also known as continuum models. Here, the solvent is not represented by individual molecules but as a continuous medium with a defined dielectric constant (ε). numberanalytics.com The solute (e.g., this compound) is placed in a cavity within this dielectric continuum. The model calculates the electrostatic interaction between the solute's charge distribution and the polarized solvent continuum. Popular implicit models include the Polarizable Continuum Model (PCM) and the SMD model. scielo.brresearchgate.net These models are computationally efficient and are effective at capturing the general electrostatic effects of a solvent on the stability of reactants, products, and charged transition states. numberanalytics.comresearchgate.net For example, a polar solvent will be computationally shown to stabilize a polar transition state more than the neutral reactants, thus lowering the activation energy and accelerating the reaction.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation alongside the solute. This method is most commonly used in Molecular Dynamics (MD) or Monte Carlo simulations. springernature.com It allows for the direct modeling of specific solute-solvent interactions, such as hydrogen bonding, which are crucial in protic solvents. While computationally much more expensive, this method provides a more detailed and accurate picture of the solvent's role, including its dynamic effects and specific molecular arrangements in the solute's solvation shell. springernature.com

By applying these models to reactions involving this compound, chemists can predict how changing the solvent will affect reaction rates and outcomes, guiding the optimization of synthetic procedures. numberanalytics.com

Analysis of Intra- and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. iucr.org By mapping the electron distribution of a molecule in its crystalline environment, this technique provides a powerful tool for understanding the forces that govern crystal packing. For a compound like this compound, this analysis would offer a detailed picture of how molecules interact with each other in the solid state.

The Hirshfeld surface of a molecule is defined as the boundary where the contribution to the electron density from that molecule is equal to the contribution from all other molecules in the crystal. iucr.org This surface can be color-coded with various properties, such as d_norm, which highlights intermolecular contacts shorter than the van der Waals radii, revealing key interactions like hydrogen bonds. iucr.org

H···O/O···H contacts: These represent hydrogen bonds (typically C—H···O) between the hydrogen atoms on the pentyl chains and the highly electronegative oxygen atoms of the sulfonyl group. These are often the most significant interactions in sulfone crystal structures. nih.gov

H···H contacts: These arise from the interactions between the hydrogen atoms of the alkyl chains on neighboring molecules and typically account for a large portion of the surface area due to the abundance of hydrogen atoms. iucr.org

Other contacts: Depending on the packing, minor contributions from C···H, S···O, and C···C contacts may also be observed. iucr.orgresearchgate.net

By decomposing the fingerprint plot, the percentage contribution of each type of interaction to the total Hirshfeld surface area can be calculated, offering a clear, quantitative ranking of the forces holding the crystal together. nih.gov

Table 2: Typical Intermolecular Contacts and Their Percentage Contributions from Hirshfeld Surface Analysis of Sulfone-Containing Compounds Data is representative of findings for various organic sulfone crystal structures and is predictive for this compound.

| Contact Type | Description | Typical Contribution (%) |

| H···O / O···H | Hydrogen bonding between sulfonyl oxygen and hydrogen atoms | 40 - 50% |

| H···H | van der Waals interactions between hydrogen atoms on alkyl chains | 20 - 30% |

| H···C / C···H | Interactions between carbon and hydrogen atoms | 10 - 15% |

| S···O / O···S | Interactions involving the sulfur and oxygen atoms | < 5% |

| C···C | π-stacking (if aromatic rings were present) or van der Waals | < 5% |

| This interactive table is synthesized from data presented in crystallographic studies employing Hirshfeld analysis on sulfone compounds. iucr.orgnih.gov |

Advanced Spectroscopic and Analytical Characterization Techniques for Pentyl Sulfone

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a "fingerprint" of the molecule, with specific absorption bands corresponding to particular functional groups. For pentyl sulfone, the most prominent features in the FT-IR spectrum are the strong absorptions arising from the sulfone (SO₂) group and the hydrocarbon chains.

The key identifying feature of a sulfone is the presence of two strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds. These typically appear in the regions of 1350-1300 cm⁻¹ for the asymmetric stretch and 1160-1120 cm⁻¹ for the symmetric stretch. The exact positions of these bands can be influenced by the electronic environment of the sulfone group. In di-n-pentyl sulfone, the electron-donating nature of the alkyl chains influences these vibrational frequencies. Additionally, the spectrum will display characteristic absorptions for the pentyl groups, including C-H stretching vibrations just below 3000 cm⁻¹ and various bending (scissoring, wagging, and twisting) vibrations for the CH₂ and CH₃ groups in the 1470-1370 cm⁻¹ region.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 2960-2850 | C-H stretching | Pentyl group (CH₂, CH₃) |

| 1470-1450 | CH₂ scissoring | Pentyl group |

| 1380-1370 | CH₃ bending | Pentyl group |

| 1340-1300 | Asymmetric SO₂ stretching | Sulfone |

| 1150-1120 | Symmetric SO₂ stretching | Sulfone |

Raman Spectroscopy and Surface Enhanced Raman Scattering (SERS) Applications

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for identifying non-polar and symmetric bonds. In the context of this compound, the sulfone group's symmetric stretching vibration often produces a strong and sharp signal in the Raman spectrum. The C-C and C-S single bonds within the molecule also give rise to characteristic Raman signals.

Surface-Enhanced Raman Scattering (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface, typically silver or gold. While there is limited specific research on the SERS of this compound, the technique could be applied to study its interactions with surfaces or to detect it at very low concentrations. The enhancement effect in SERS is highly dependent on the orientation of the molecule on the metal surface, and for this compound, it would likely be the sulfone group's oxygen atoms that interact most strongly with the metal, leading to a significant enhancement of the SO₂ vibrational modes.

Table 2: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

| 2960-2850 | C-H stretching | Pentyl group |

| 1470-1450 | CH₂ bending | Pentyl group |

| 1150-1120 | Symmetric SO₂ stretching | Sulfone |

| 700-600 | C-S stretching | Thioether backbone |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Elucidation

¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, the number of protons of each type, and the connectivity between adjacent protons through spin-spin coupling. In di-n-pentyl sulfone, the symmetry of the molecule simplifies the spectrum. There are five distinct sets of protons corresponding to the five carbon atoms of the pentyl chain.

The protons on the carbon alpha to the electron-withdrawing sulfone group (α-CH₂) are the most deshielded and therefore appear at the highest chemical shift (downfield). The chemical shifts of the other protons in the pentyl chain (β, γ, δ-CH₂) will appear progressively further upfield, with the terminal methyl group (ε-CH₃) being the most shielded and having the lowest chemical shift. The integration of each signal will correspond to the number of protons it represents, and the splitting pattern (multiplicity) will reveal the number of adjacent protons. For instance, the terminal methyl group will appear as a triplet, being coupled to the adjacent methylene (B1212753) group.

Based on data from homologous dialkyl sulfones, the following chemical shifts can be predicted for di-n-pentyl sulfone in a deuterated chloroform (B151607) (CDCl₃) solvent. rsc.org

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Proton Position | Multiplicity | Predicted Chemical Shift (δ, ppm) | Integration |

| α-CH₂ | Triplet | ~2.9-3.0 | 4H |

| β-CH₂ | Multiplet | ~1.8-1.9 | 4H |

| γ-CH₂ | Multiplet | ~1.4-1.5 | 4H |

| δ-CH₂ | Multiplet | ~1.3-1.4 | 4H |

| ε-CH₃ | Triplet | ~0.9 | 6H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Similar to ¹H NMR, the chemical shifts of the carbon atoms in di-n-pentyl sulfone are influenced by their proximity to the electronegative sulfone group. The molecule's symmetry results in five distinct carbon signals.

The α-carbon, being directly attached to the sulfur atom of the sulfone group, is the most deshielded and will have the highest chemical shift. The chemical shifts of the other carbons in the pentyl chain will decrease as their distance from the sulfone group increases, with the terminal methyl carbon being the most shielded.

Drawing from data on di-n-propyl sulfone, the predicted chemical shifts for the carbons in di-n-pentyl sulfone are presented below. rsc.org

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| α-C | ~55 |

| β-C | ~23 |

| γ-C | ~31 |

| δ-C | ~22 |

| ε-C | ~14 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a cross-peak between the α-CH₂ and β-CH₂ protons, between the β-CH₂ and γ-CH₂ protons, and so on, confirming the connectivity of the pentyl chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the definitive assignment of each carbon signal based on the already assigned proton signals. For example, the proton signal at ~2.9-3.0 ppm would show a correlation to the carbon signal at ~55 ppm, confirming the assignment of the α-CH₂ and α-C, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting different spin systems and for identifying quaternary carbons. In this compound, an HMBC spectrum would show, for instance, a correlation between the α-protons and the β- and γ-carbons, further solidifying the structural assignment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about which protons are close to each other in space, regardless of whether they are bonded. For a flexible molecule like this compound, NOESY can provide insights into its preferred conformations in solution.